(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
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Overview
Description
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[132212,801,602,14It was never marketed but has been the subject of various scientific studies due to its potent analgesic properties and reduced respiratory depressant action . (1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol is structurally related to etorphine, another potent opioid analgesic .
Preparation Methods
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol was isolated by Bentley and Hardy in 1967 while examining derivatives of tetrahydrothebaine The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reactions .
Chemical Reactions Analysis
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common reagents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert alletorphine into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Scientific Research Applications
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol has been studied extensively for its analgesic properties. It has been compared to morphine and found to be effective in relieving pain with a reduced risk of respiratory depression Its unique structure makes it a valuable tool in medicinal chemistry and pharmacology research .
Mechanism of Action
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in the modulation of pain and are distributed throughout the central and peripheral nervous systems. By binding to these receptors, alletorphine inhibits the transmission of pain signals, resulting in analgesia .
Comparison with Similar Compounds
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol is structurally similar to other opioid analgesics such as etorphine and nalorphine. it is unique in its reduced respiratory depressant action compared to these compounds . Other similar compounds include:
Etorphine: A potent opioid analgesic used primarily in veterinary medicine.
Nalorphine: An opioid antagonist used to reverse the effects of opioid overdose.
This compound’s unique properties make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C27H35NO4 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
OSQIRUUENNTOQL-GCZKJHQNSA-N |
Isomeric SMILES |
CCC[C@@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Synonyms |
alletorphine N-allylnoretorphine R and S 218-M |
Origin of Product |
United States |
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